2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Overview
Description
2-Hydrazinyl-4-methoxy-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that consists of a benzothiazole ring fused with a hydrazine group. This compound has been studied extensively for its biological activities and potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition
Research by Ajmal, Mideen, and Quraishi (1994) demonstrated the effectiveness of 2-hydrazino-6-methyl-benzothiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The compound showed a predominant cathodic inhibition mechanism in hydrochloric acid and mixed inhibition in sulfuric acid, suggesting its potential application in protecting metal surfaces in corrosive environments Ajmal, Mideen, & Quraishi, 1994.
Antiproliferative Activities
Grozav et al. (2014) synthesized new arylidene-hydrazinyl-thiazole derivatives, evaluating their antiproliferative activities against carcinoma cell lines. Significant activity was observed in specific derivatives, highlighting the potential of 2-hydrazinyl-4-methoxy-1,3-benzothiazole as a scaffold for developing anticancer agents Grozav et al., 2014.
Synthesis of Novel Compounds
Juber, Hamed, and Khalil (2020) reported on the synthesis and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives, including 6-methoxy2-hydrazinobenzothiazole, for their antibacterial activity against various microorganisms. This work emphasizes the compound's utility in creating new molecules with potential applications in combating bacterial infections Juber, Hamed, & Khalil, 2020.
Magnetic Resonance Imaging (MRI) Contrast Agents
Wan et al. (2016) explored the introduction of 2-hydrazino-6-methoxy-1,3-benzothiazole into diethylenetriamine pentaacetic (DTPA) for the development of a non-ion Gd(III) complex as a high-efficacy MRI contrast agent. This compound exhibited superior longitudinal relaxivity compared to commercial agents, suggesting its potential for enhancing MRI diagnostic accuracy Wan et al., 2016.
properties
IUPAC Name |
(4-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCVTVRTJAYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365936 | |
Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
CAS RN |
53065-23-9 | |
Record name | Benzothiazole, 2-hydrazinyl-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53065-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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